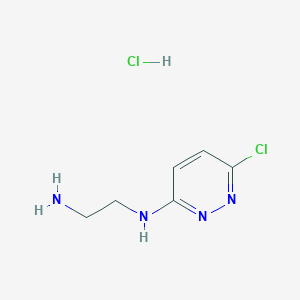
6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
説明
6-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. In
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, focusing on six unique applications:
Antioxidant Activity
6-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has shown significant antioxidant properties. This compound can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Properties
Research indicates that derivatives of 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit potent anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them promising candidates for developing new anti-inflammatory drugs. This application is particularly relevant for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
6-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives have been studied for their antimicrobial properties. They have shown effectiveness against a range of bacterial and fungal pathogens. This makes them potential candidates for developing new antibiotics and antifungal agents, which are crucial in the fight against antibiotic-resistant strains .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This suggests that 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione could be developed into a novel chemotherapeutic agent for treating various types of cancer .
Antitubercular Activity
There is ongoing research into the use of 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione as an antitubercular agent. This compound has shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This application is particularly important given the rise of drug-resistant TB strains .
Neuroprotective Effects
The neuroprotective potential of 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is another area of interest. This compound can protect neurons from damage caused by oxidative stress and inflammation, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .
作用機序
Target of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Mode of Action
It’s known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, which are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with meona in buoh .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been shown to exhibit potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities .
特性
IUPAC Name |
6-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUATLIOJJVVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273901 | |
| Record name | 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
116137-75-8 | |
| Record name | 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116137-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



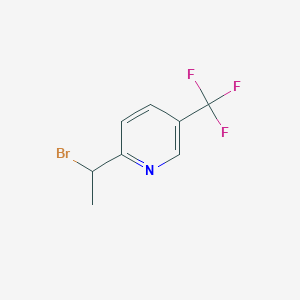
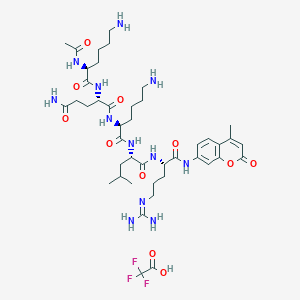
![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)
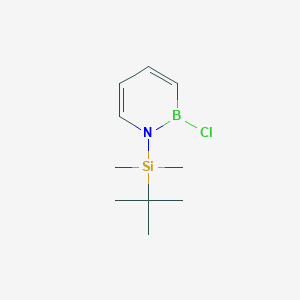

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)
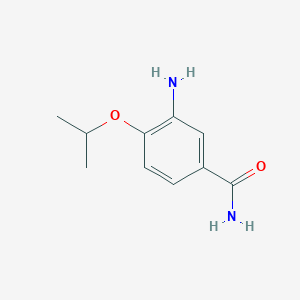



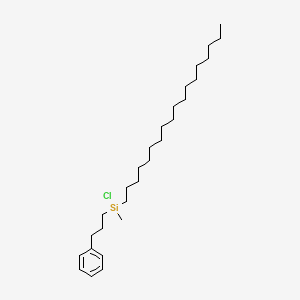
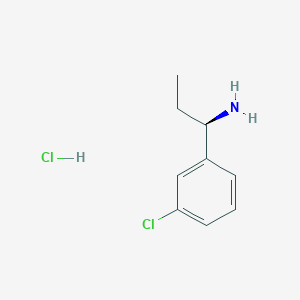
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)
